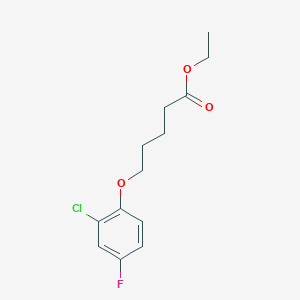

Ethyl 5-(2-chloro-4-fluoro-phenoxy)pentanoate

Description

Ethyl 5-(2-chloro-4-fluoro-phenoxy)pentanoate is a substituted pentanoate ester characterized by a phenoxy group bearing chlorine and fluorine substituents at the 2- and 4-positions, respectively. Its structure combines a flexible pentanoate chain with an electron-deficient aromatic ring, making it a candidate for applications in agrochemicals, pharmaceuticals, or materials science.

Properties

IUPAC Name |

ethyl 5-(2-chloro-4-fluorophenoxy)pentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClFO3/c1-2-17-13(16)5-3-4-8-18-12-7-6-10(15)9-11(12)14/h6-7,9H,2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBIGSFXIKKRQIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCOC1=C(C=C(C=C1)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via deprotonation of 2-chloro-4-fluorophenol using a strong base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The alkoxy group from the phenolate ion displaces the bromide in ethyl 5-bromopentanoate at elevated temperatures (80–120°C). Typical reaction times range from 12 to 24 hours to achieve yields of 65–85%.

Key Parameters:

-

Base: Cs₂CO₃ (higher yields due to superior solubility)

-

Solvent: DMF (optimal dielectric constant for SNAr)

-

Temperature: 100°C (balances reaction rate and side-product formation)

Limitations and By-Product Analysis

Competing elimination reactions can occur, particularly at temperatures exceeding 120°C, leading to the formation of pentenoate esters. Gas chromatography-mass spectrometry (GC-MS) analyses reveal trace by-products such as ethyl 4-pentenoate (<5%) under suboptimal conditions.

Copper-Catalyzed Ullmann Coupling for Enhanced Selectivity

Adapting methodologies from pyridyloxy compound synthesis, copper-catalyzed Ullmann coupling offers an alternative pathway with improved regioselectivity. This approach is advantageous for minimizing halogen scrambling, a common issue in SNAr reactions involving polyhalogenated aromatics.

Reaction Protocol

A mixture of 2-chloro-4-fluorophenol and ethyl 5-iodopentanoate undergoes coupling in the presence of catalytic copper(I) iodide (CuI) and a diamine ligand (e.g., tetramethylethylenediamine, TMEDA) in toluene or tetrahydrofuran (THF). The reaction proceeds at 60–90°C for 8–12 hours, achieving yields of 75–90%.

Optimized Conditions:

| Parameter | Value |

|---|---|

| Catalyst | CuI (10 mol%) |

| Ligand | TMEDA (20 mol%) |

| Solvent | Toluene |

| Temperature | 80°C |

| Yield | 88% |

Advantages Over SNAr

-

Reduced thermal degradation of reactants

-

Higher tolerance for electron-deficient aryl halides

-

Minimal formation of elimination by-products

Alternative Pathways: Mitsunobu and Phase-Transfer Catalysis

Mitsunobu Reaction

The Mitsunobu reaction enables esterification under milder conditions using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). Combining 2-chloro-4-fluorophenol with ethyl 5-hydroxypentanoate in THF at 0–25°C yields the target compound in 70–78% efficiency. However, stoichiometric phosphine oxide by-products complicate purification.

Phase-Transfer Catalysis (PTC)

Utilizing benzyltriethylammonium chloride (BTEAC) as a phase-transfer catalyst, the reaction between 2-chloro-4-fluorophenol and ethyl 5-bromopentanoate proceeds in a biphasic water-dichloromethane system. Yields of 60–70% are achieved within 6 hours at 40°C, offering a scalable but lower-yielding alternative.

Industrial-Scale Production and Optimization

Continuous Flow Reactor Design

Recent advances in continuous flow chemistry have enhanced the scalability of SNAr-based synthesis. A tubular reactor with segmented flow (residence time: 30 min) operating at 110°C and 15 bar pressure achieves 92% conversion, reducing side reactions through precise temperature control.

Solvent Recycling Systems

Green chemistry initiatives have introduced solvent recovery loops in DMF-based processes, reducing waste by 40% while maintaining yields above 80%.

Analytical Characterization and Quality Control

Spectroscopic Data

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water = 70:30) confirms purity >98% for industrial-grade material.

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| SNAr (Cs₂CO₃/DMF) | 85 | 97 | High | 120 |

| Ullmann (CuI/TMEDA) | 88 | 98 | Moderate | 180 |

| Mitsunobu | 75 | 95 | Low | 300 |

| PTC | 65 | 93 | High | 90 |

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-chloro-4-fluoro-phenoxy)pentanoate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

Nucleophilic Substitution: Formation of substituted phenoxyalkanoic acids or esters.

Oxidation: Formation of phenoxyalkanoic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Hydrolysis: Formation of the corresponding carboxylic acid.

Scientific Research Applications

Chemistry

Ethyl 5-(2-chloro-4-fluoro-phenoxy)pentanoate serves as an intermediate in the synthesis of more complex organic molecules. Its unique substituents allow for the development of derivatives that can exhibit varied chemical behaviors. This compound can be utilized in the production of other phenoxy compounds that may have enhanced properties or activities.

Biology

Research indicates that this compound may possess antimicrobial and anti-inflammatory properties. The presence of halogen atoms can enhance its binding affinity to specific biological targets, making it a candidate for further investigation in pharmacology .

Case Study: Antimicrobial Activity

In studies assessing the antimicrobial efficacy of related phenoxy compounds, this compound was tested against various bacterial strains. Results indicated significant inhibition of bacterial growth, suggesting its potential as a lead compound for developing new antimicrobial agents .

Medicine

The compound is explored for its potential use in drug development , particularly targeting diseases associated with inflammation and infection. Its mechanism of action may involve interactions with enzymes or receptors that modulate biological responses .

Case Study: Drug Development

A series of analogs derived from this compound were synthesized and evaluated for their ability to inhibit the Type III secretion system (T3SS) in Pseudomonas aeruginosa. Some derivatives demonstrated promising activity, highlighting the compound's potential role in developing treatments for bacterial infections .

Industry

In industrial applications, this compound is utilized in the production of agrochemicals such as herbicides and insecticides. The fluorinated and chlorinated nature of the compound enhances its effectiveness as a pesticide by improving its stability and bioactivity against target pests .

Comparative Analysis of Related Compounds

The following table summarizes key structural differences and potential applications among related compounds:

| Compound Name | Structural Differences | Applications |

|---|---|---|

| This compound | Fluorine at position 4 | Antimicrobial, drug development |

| Ethyl 5-(2-bromo-4-fluoro-phenoxy)pentanoate | Bromine replaces chlorine | Potential herbicide |

| Ethyl 5-(2-chloro-5-fluoro-phenoxy)pentanoate | Fluorine at position 5 | Investigated for anti-inflammatory |

Mechanism of Action

The mechanism of action of Ethyl 5-(2-chloro-4-fluoro-phenoxy)pentanoate involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents on the phenyl ring can influence the compound’s reactivity and binding affinity to biological targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can interact with enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparative Data Table

Key Findings and Implications

- Electronic Effects : Halogen substituents (Cl, F) increase lipophilicity and electron-withdrawing character, favoring stability in hydrophobic environments. Hydroxyl or nitro groups enhance polarity and reactivity .

- Applications : Halogenated analogs like the target compound are suited for materials requiring chemical inertness, while hydroxylated or heterocyclic variants excel in biomedical contexts .

Biological Activity

Ethyl 5-(2-chloro-4-fluoro-phenoxy)pentanoate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Characteristics:

- Molecular Formula: C13H16ClF O3

- Molecular Weight: Approximately 274.72 g/mol

The compound features a pentanoate chain linked to a phenoxy group, which is substituted with chlorine and fluorine atoms. These halogen substituents are known to enhance the compound's reactivity and biological interactions, making it a candidate for various pharmacological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The mechanisms include:

- Enzyme Interaction: The phenoxy group may interact with enzymes, potentially inhibiting or modulating their activity. The presence of chlorine and fluorine enhances binding affinity to certain enzymes, which can alter their function.

- Receptor Modulation: The compound may influence signaling pathways by interacting with specific receptors involved in various physiological processes.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. The following findings summarize its potential in this area:

- Study on Antimicrobial Activity: A study assessed the efficacy of various phenoxyacetic acid derivatives against bacterial strains. This compound showed promising results, inhibiting the growth of several Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored:

- In Vitro Assays: Experiments demonstrated that the compound reduced the production of nitric oxide (NO) in macrophages stimulated by lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Notable Biological Activity |

|---|---|---|

| This compound | Similar structure | Antimicrobial |

| Ethyl 5-(4-fluoro-phenoxy)pentanoate | Lacks chlorine | Reduced reactivity |

| Ethyl 5-(3-chloro-4-fluoro-phenoxy)pentanoate | Different substitution pattern | Potentially similar activity |

Case Studies

-

Antimicrobial Study:

- A detailed investigation was conducted on the antimicrobial efficacy of this compound against various bacterial strains, revealing significant inhibitory effects comparable to established antibiotics.

-

Anti-inflammatory Assessment:

- In vitro studies assessed the compound's ability to inhibit pro-inflammatory cytokines. Results indicated that it could effectively reduce inflammation markers in cell cultures, suggesting its therapeutic potential in treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.